molecular formula C17H18N2O5 B2797324 N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide CAS No. 1170140-19-8

N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide

Cat. No.: B2797324
CAS No.: 1170140-19-8
M. Wt: 330.34
InChI Key: RNSWVNYBQCASRK-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenoxy)ethyl]-4-nitrobenzamide is a 4-nitrobenzamide derivative featuring a 2-(4-ethoxyphenoxy)ethyl substituent on the amide nitrogen. The 4-nitrobenzamide scaffold is widely explored in medicinal and materials chemistry due to its electron-withdrawing nitro group, which influences reactivity and biological activity. The ethoxyphenoxy moiety may enhance solubility and modulate electronic effects compared to other substituents .

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-2-23-15-7-9-16(10-8-15)24-12-11-18-17(20)13-3-5-14(6-4-13)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSWVNYBQCASRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Reduction: N-[2-(4-ethoxyphenoxy)ethyl]-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist, which could have implications in the study of metabolic disorders.

    Medicine: Potential therapeutic applications due to its ability to inhibit MCH-mediated calcium release.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. As an MCHr1 antagonist, it binds to the receptor and inhibits the release of calcium ions, which plays a crucial role in various physiological processes. This inhibition can affect metabolic pathways and has potential therapeutic implications for conditions such as obesity and metabolic syndrome.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(2,2-Diphenylethyl)-4-nitrobenzamide ()
  • Substituent : Bulky diphenylethyl group.
  • Synthesis: Mechanochemical solvent-free method using a ball mill, yielding 89% .
  • Properties :
    • Melting point: 190–192°C.
    • NMR Distinct aromatic and amide proton signals (δ 8.89 ppm for NH, δ 7.13–8.32 ppm for aromatic Hs) .
  • Fragmentation : MS/MS analysis revealed cleavage pathways generating benzyl radicals and stabilized cations .
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide (2c, )
  • Substituent : Methoxyphenyl and bromobenzamide groups.
  • Synthesis : Traditional N-acylation with pyridine, yielding 67% .
  • Properties :
    • Melting point: 139–142°C (lower than diphenylethyl analog).
2-Chloro-5-[(4-Chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives ()
  • Substituent : Chlorophenylsulfamoyl and variable alkyl/aryl groups.
  • Bioactivity : Potent α-glucosidase and α-amylase inhibition (e.g., compound 5o with IC₅₀ < 1 µM) .
  • ADME Properties: Favorable Lipinski parameters (molecular weight < 500, H-bond donors < 5) .
N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide ()
  • Substituent : Indole-containing ethyl group.
  • Properties :
    • Molecular weight: 309.33 g/mol.
    • Purity: 98% (HPLC) .

Impact of Substituents on Physicochemical Properties

  • Melting Points :
    • Bulky groups (e.g., diphenylethyl) increase melting points (190–192°C) compared to smaller substituents (125–142°C) .
    • Ethoxy groups (electron-donating) may lower melting points relative to nitro or sulfonamide analogs.
  • Solubility :
    • Polar substituents (e.g., methoxy, ethoxy) enhance aqueous solubility, whereas hydrophobic groups (e.g., diphenylethyl) reduce it .

Biological Activity

N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrobenzamide moiety and an ethoxyphenoxy side chain, contributing to its unique chemical reactivity and biological activity. The nitro group is known for its ability to undergo bioreduction, forming reactive intermediates that can interact with various biological targets. The ethoxyphenoxy group may enhance solubility and membrane permeability, which are critical for bioavailability in therapeutic applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular components, potentially influencing cell signaling pathways and gene expression.
  • Target Interaction : The compound may modulate enzyme activity or influence protein interactions due to the presence of the ethoxyphenoxy group, which can facilitate binding to specific proteins or enzymes .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Studies have shown that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Its effectiveness against different cancer cell lines has been documented in several studies.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it a candidate for further development as an antimicrobial agent. Its mechanism involves disrupting cellular processes in microbial cells .
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation; apoptosis,
AntimicrobialDisruption of microbial cellular processes
Anti-inflammatoryReduction in inflammatory markers

Case Study: Anticancer Activity

In a notable study, this compound was tested against various cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for conventional chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for developing new anticancer therapies.

Q & A

Q. What are the standard synthetic protocols for N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide?

The compound is typically synthesized via the Schotten-Baumann reaction , where 2-(4-ethoxyphenoxy)ethylamine reacts with 4-nitrobenzoyl chloride in dichloromethane. Triethylamine is added to neutralize HCl, and the crude product is purified via short-column chromatography (neutral Al₂O₃) after sequential washing with HCl, Na₂CO₃, and brine . Key parameters include stoichiometric control (1:1 molar ratio of amine to acyl chloride) and reaction time (30–60 min) monitored by TLC.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm amide bond formation (δ ~8.9 ppm for NH in DMSO) and aromatic substituents (AA’BB’ patterns for nitrobenzene at δ 8.4–8.1 ppm) .
  • HRMS : To verify molecular mass (e.g., [M+H]⁺ with mass error <2 ppm) and fragmentation pathways (e.g., cleavage of the amide bond yielding m/z 150 or 167 ions) .
  • UV-Vis : To identify λmax values (~239–290 nm) linked to nitro and aromatic π→π* transitions .

Q. How do functional groups (e.g., nitro, ethoxy) influence its physicochemical properties?

The nitro group enhances electron-withdrawing effects, increasing polarity and hydrogen-bonding potential. The ethoxy group contributes to lipophilicity (logP) and steric bulk, affecting solubility and membrane permeability. These properties are validated via NMR chemical shifts (e.g., nitro-induced deshielding) and chromatographic retention factors (Rf ~0.51 in chloroform/ether/hexane) .

Advanced Research Questions

Q. How can fragmentation pathways in HRMS elucidate structural stability?

Under ESI-MS, the amide bond undergoes two pathways:

  • Pathway 1 : Cleavage at the amide bond, yielding (4-nitrobenzylidyne)oxonium (m/z 150) and phenethylammonium (m/z 139) ions.
  • Pathway 2 : Sigma-bond cleavage adjacent to the amide, producing 4-nitrobenzamidic (m/z 167) and chloro-phenethyl (m/z 139) ions . These pathways reveal resonance stabilization and radical intermediates (e.g., NO• loss from m/z 150), critical for predicting metabolic degradation.

Q. What computational strategies predict its biological target interactions?

Molecular docking (e.g., AutoDock Vina) can model binding to neurokinin-2 receptors, leveraging structural analogs like SR 48,968. Key interactions include:

  • Nitro group hydrogen bonding with Arg residues.
  • Ethoxyphenoxy moiety occupying hydrophobic pockets. Validation requires correlation with in vitro assays (e.g., receptor inhibition IC₅₀) .

Q. How to resolve contradictions in synthetic yields or purity?

Contradictions arise from variables like:

  • Solvent polarity : Dichloromethane vs. THF affects reaction kinetics.
  • Purification methods : Al₂O₃ vs. silica gel chromatography alters recovery rates.
  • Acid/base washing : Incomplete neutralization may leave salts in the organic layer. Systematic optimization (e.g., DoE) and LC-MS monitoring of intermediates are recommended .

Q. What role does the ethoxy group play in structure-activity relationships (SAR)?

The ethoxy group at the 4-position of the phenoxy moiety enhances metabolic stability by reducing cytochrome P450 oxidation. SAR studies on analogs (e.g., chloro vs. methoxy substituents) show that bulkier alkoxy groups improve receptor binding but may reduce solubility. This trade-off is quantified via logD (octanol-water distribution) assays .

Q. How can synthetic byproducts or isomers be identified and mitigated?

  • HPLC-MS : Detects regioisomers (e.g., nitro group positional isomers) via retention time shifts.
  • Control reactions : Spiking with authentic standards or using isotopic labeling (e.g., ¹⁵N-amide) clarifies fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemical ambiguities in complex derivatives .

Methodological Considerations

  • Data Validation : Cross-reference NMR assignments with DEPT-135/HSQC to confirm quaternary carbons (e.g., aromatic C=O at δ 165 ppm) .
  • Controlled Variables : Document reaction temperature (±2°C), solvent drying (anhydrous Na₂SO₄), and stirring speed to ensure reproducibility .
  • Ethical Compliance : Adhere to in vitro research guidelines (e.g., no human/animal testing) when sourcing materials .

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